molecular formula C22H19NO4 B3396220 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate CAS No. 1011573-53-7

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate

Cat. No. B3396220
CAS RN: 1011573-53-7
M. Wt: 361.4 g/mol
InChI Key: VPAZDUSKIAGMKU-VOTSOKGWSA-N
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate, also known as P4VP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. This compound has been shown to bind to DNA and RNA, which may affect their structure and function. This compound has also been shown to interact with proteins, such as albumin and hemoglobin, which may affect their stability and activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its antioxidant and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has several advantages for lab experiments, including its high stability, solubility, and biocompatibility. This compound can be easily synthesized using various methods, and its properties can be easily modified by changing the substituents on the phenyl ring. However, this compound has some limitations, including its low fluorescence quantum yield and its potential toxicity at high concentrations.

Future Directions

For the study of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate include the development of new synthesis methods, the exploration of its potential applications in drug delivery and gene therapy, and the investigation of its interactions with biological molecules.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in the development of organic solar cells and light-emitting diodes. In optoelectronics, this compound has been used as a luminescent probe for the detection of metal ions and as a fluorescent marker for bioimaging. In bioimaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) and as a fluorescent marker for optical imaging.

properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-19-4-3-5-20(26-2)21(19)22(24)27-18-10-8-16(9-11-18)6-7-17-12-14-23-15-13-17/h3-15H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAZDUSKIAGMKU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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